molecular formula C22H19N3O2S B250167 N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide

Cat. No.: B250167
M. Wt: 389.5 g/mol
InChI Key: JCDSFVOBKORLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide, also known as PACAP-27, is a neuropeptide that has gained significant attention in scientific research due to its potential therapeutic applications. PACAP-27 belongs to the secretin/glucagon family of peptides and is widely distributed in the central and peripheral nervous systems.

Mechanism of Action

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The activation of these receptors leads to the activation of various intracellular signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, modulation of synaptic plasticity, and regulation of gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide in lab experiments is its stability, which allows for long-term storage and ease of use. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

Future research on N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide will focus on further elucidating its mechanisms of action and exploring its potential therapeutic applications in various fields of medicine. Additionally, research will focus on developing more cost-effective methods for synthesizing this compound and other related peptides.

Synthesis Methods

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids to a resin support, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, endocrinology, and immunology. Research has shown that this compound has neuroprotective, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

N-phenyl-2-[(2-phenylacetyl)carbamothioylamino]benzamide

InChI

InChI=1S/C22H19N3O2S/c26-20(15-16-9-3-1-4-10-16)25-22(28)24-19-14-8-7-13-18(19)21(27)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,23,27)(H2,24,25,26,28)

InChI Key

JCDSFVOBKORLAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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